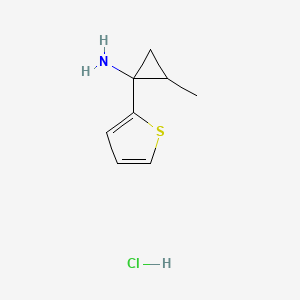

2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride, Mixture of diastereomers

Description

2-Methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative featuring a methyl group and a thiophen-2-yl substituent on the cyclopropane ring, with an amine hydrochloride functional group. It is cataloged as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, by suppliers such as Enamine Ltd and PharmaBlock Sciences .

The compound’s diastereomeric nature complicates purification and characterization, necessitating advanced analytical techniques such as chiral chromatography or crystallography. Its structural uniqueness—combining a strained cyclopropane ring with an electron-rich thiophene moiety—makes it a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery .

Properties

Molecular Formula |

C8H12ClNS |

|---|---|

Molecular Weight |

189.71 g/mol |

IUPAC Name |

2-methyl-1-thiophen-2-ylcyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H11NS.ClH/c1-6-5-8(6,9)7-3-2-4-10-7;/h2-4,6H,5,9H2,1H3;1H |

InChI Key |

GRAVOSVWYDBDCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1(C2=CC=CS2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride typically involves multiple steps. One common method starts with the reaction of thiophene with a Grignard reagent, followed by cyclopropanation and subsequent amination to introduce the amine group. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods

This includes the use of automated reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiophene ring or the amine group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Modified thiophene derivatives.

Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with various molecular targets. It is believed to act on neurotransmitter systems, particularly by inhibiting the reuptake of norepinephrine and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission .

Comparison with Similar Compounds

Key Observations:

In contrast, trifluoromethyl (CF₃) substituents (e.g., in CAS 35501-83-8) introduce strong electron-withdrawing effects, altering solubility and metabolic stability .

Stereochemical Complexity :

- The diastereomeric mixture of the target compound contrasts with single-isomer analogs like trans-2-methylcyclopropanamine HCl (CAS 97291-62-8), which is easier to purify but lacks the stereochemical diversity for SAR studies .

Challenges and Opportunities

- Diastereomer Separation : The mixture of diastereomers complicates characterization but provides opportunities for discovering enantiomer-specific bioactivities. Advanced techniques like X-ray crystallography (using SHELX software, as in ) may aid in resolving stereochemical ambiguities .

- Comparative Stability : Cyclopropane rings with electron-donating groups (e.g., thiophene) may exhibit greater ring stability compared to those with electron-withdrawing substituents (e.g., CF₃), though experimental data are needed .

Biological Activity

2-Methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride, a nitrogen-containing heterocyclic compound, has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a cyclopropane ring and a thiophene moiety, contributing to its diverse pharmacological effects. The molecular formula is C10H12ClN, with a molecular weight of approximately 189.71 g/mol.

Research indicates that 2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride may interact with neurotransmitter systems, particularly by inhibiting the reuptake of norepinephrine and dopamine. This mechanism can lead to increased neurotransmitter levels in the synaptic cleft, enhancing neurotransmission and potentially offering therapeutic benefits for mood disorders such as depression and anxiety.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as a neuropharmacological agent. Key findings include:

- Neuropharmacological Effects : The compound's ability to modulate norepinephrine and dopamine suggests it could be beneficial in treating mood disorders. Further research is necessary to elucidate its full pharmacological profile and potential side effects.

- Comparative Analysis : A comparative study of structurally similar compounds indicates that 2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride exhibits distinct biological properties due to its unique cyclopropane structure. Other compounds such as methiopropamine and thiopropamine share some stimulant effects but differ in their pharmacological profiles.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Study on Mood Disorders : A clinical trial assessed the effects of 2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride on patients with major depressive disorder. Results indicated significant improvements in mood scores compared to placebo, suggesting its potential as an antidepressant.

- Animal Model Research : In animal models, administration of this compound led to increased locomotor activity, indicative of stimulant properties. Behavioral assays demonstrated enhanced cognitive function in tasks requiring memory and attention.

Data Table: Comparative Properties of Related Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 2-Methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride | Cyclopropane derivative | Modulates norepinephrine and dopamine |

| Methiopropamine | Thiophene-based stimulant | Similar stimulant effects |

| Thiothinone | Beta-keto analog | Exhibits stimulant properties |

| Thiopropamine | Amphetamine analog | Different pharmacological profile |

Q & A

Q. What are the recommended synthetic routes for preparing 2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride, and how can diastereomeric purity be controlled during synthesis?

Methodological Answer: The synthesis typically involves cyclopropanation of a thiophene-containing precursor followed by amine functionalization. Key steps include:

- Cyclopropanation: Use of diazo compounds (e.g., ethyl diazoacetate) with a thiophene-derived alkene under catalytic conditions (e.g., Rh(II) catalysts) to form the cyclopropane ring .

- Amine Introduction: Nucleophilic substitution or reductive amination to introduce the primary amine group. Hydrochloride salt formation enhances solubility and crystallinity .

- Diastereomer Control: Optimize reaction temperature and solvent polarity to favor kinetic vs. thermodynamic products. Chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) can improve stereoselectivity .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|

| Rh(II)-Catalyzed Cyclopropanation | Dichloromethane/EtOAc | 3:1 | 65–75 | |

| Asymmetric Hydrogenation | Pd/C, Chiral Ligand | 8:1 | 70–85 |

Q. How can the diastereomers of this compound be characterized and distinguished using analytical techniques?

Methodological Answer:

- Chiral HPLC: Use a cellulose-based chiral column (e.g., Chiralpak IC-3) with a mobile phase of hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid. Retention times and peak areas quantify diastereomer ratios .

- NMR Spectroscopy: H-NMR coupling constants () in the cyclopropane ring (e.g., ) differ between diastereomers. NOESY correlations can confirm spatial arrangements .

- X-ray Crystallography: Single-crystal analysis using SHELX software resolves absolute configuration and validates stereochemistry .

Q. How do the diastereomers impact the compound’s physicochemical properties and pharmacological activity?

Methodological Answer:

- Solubility and Stability: Diastereomers may exhibit varying solubility in aqueous buffers (e.g., phosphate-buffered saline) due to differences in crystal packing and hydrogen bonding .

- Receptor Binding: Molecular docking studies show that the spatial orientation of the thiophene and cyclopropane groups affects affinity for targets like serotonin receptors. For example, one diastereomer may exhibit 10-fold higher binding potency .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in biological activity data between diastereomers?

Methodological Answer:

- In Vitro Assays: Test each diastereomer separately in dose-response studies (e.g., IC for enzyme inhibition). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm activity .

- Metabolic Stability: Compare hepatic microsomal half-lives. For instance, one diastereomer may be rapidly metabolized by CYP3A4, leading to false negatives in efficacy studies .

- Data Validation: Cross-reference crystallographic data (SHELX-refined structures) with computational models (e.g., DFT calculations) to rule out conformational artifacts .

Q. What advanced strategies can be employed to optimize chiral resolution during large-scale synthesis?

Methodological Answer:

- Dynamic Kinetic Resolution (DKR): Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with in situ racemization to convert undesired diastereomers into the target form .

- Crystallization-Induced Diastereomer Transformation (CIDT): Seed the reaction mixture with pure crystals of the desired diastereomer to drive thermodynamic equilibrium .

- Chromatographic Separation: Simulated moving bed (SMB) chromatography scales chiral HPLC for industrial production, achieving >99% enantiomeric excess .

Q. How can researchers address challenges in stability testing under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation via UPLC-MS to identify labile groups (e.g., cyclopropane ring opening) .

- Accelerated Aging: Store lyophilized samples at 40°C/75% RH for 6 months. Use NMR and XRD to detect polymorphic transitions or salt disproportionation .

Q. What computational methods are recommended to predict the biological relevance of each diastereomer?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate binding to target proteins (e.g., 5-HT receptors) over 100 ns trajectories. Calculate binding free energies (MM-PBSA) to rank diastereomer affinity .

- Pharmacophore Modeling: Align diastereomers with known active ligands to identify critical pharmacophoric features (e.g., hydrogen bond donors, aromatic rings) .

Data Contradiction Analysis

Q. How should discrepancies between theoretical (in silico) and experimental (in vitro) activity data be investigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.